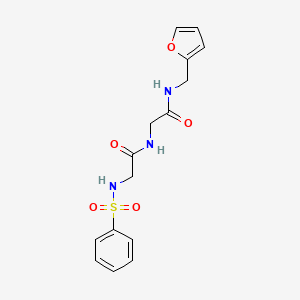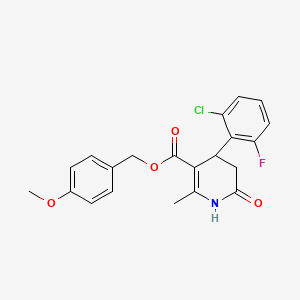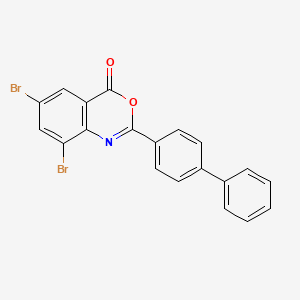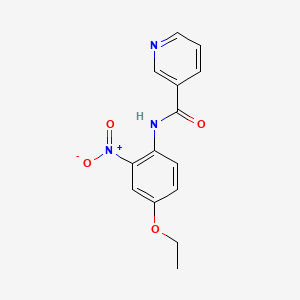![molecular formula C15H22BrNO2 B5061989 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5061989.png)
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol, also known as J147, is a synthetic compound that has shown potential as a treatment for Alzheimer's disease. The compound was first developed by a team of researchers at the Salk Institute for Biological Studies in La Jolla, California. Since its discovery, J147 has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential therapeutic applications.
作用機序
The exact mechanism of action of 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol is not fully understood. However, it is believed that the compound works by targeting multiple pathways involved in the development and progression of Alzheimer's disease. 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons. Additionally, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to reduce the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer's patients.
Biochemical and Physiological Effects:
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to have a number of biochemical and physiological effects. In animal studies, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. Additionally, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to increase the production of neurotrophic factors and reduce the production of amyloid beta.
実験室実験の利点と制限
One of the advantages of using 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol in lab experiments is that it has shown promising results in animal studies. Additionally, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol for therapeutic use.
将来の方向性
There are a number of potential future directions for research on 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol. One area of research could focus on further elucidating the compound's mechanism of action. Additionally, more studies are needed to determine the optimal dosage and administration of 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol for therapeutic use. Finally, future research could explore the potential of 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol for the treatment of other neurodegenerative diseases.
合成法
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol is synthesized through a multi-step process that begins with the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with nitromethane to produce a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 4-bromo-2,6-dimethoxyphenol to produce 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol.
科学的研究の応用
4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been the subject of numerous scientific studies, which have explored its potential as a treatment for Alzheimer's disease. In animal studies, 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. These findings suggest that 4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol may be a promising therapeutic agent for the treatment of Alzheimer's disease.
特性
IUPAC Name |
4-bromo-2-[(3,5-dimethylpiperidin-1-yl)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-10-4-11(2)8-17(7-10)9-12-5-13(16)6-14(19-3)15(12)18/h5-6,10-11,18H,4,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTBQBLBDYGNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C(=CC(=C2)Br)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[(3,5-dimethylpiperidin-1-yl)methyl]-6-methoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({4-(methoxycarbonyl)-5-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-ylidene}methyl)benzoic acid](/img/structure/B5061918.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B5061924.png)



![4-chloro-3-[(diphenylacetyl)amino]-N-phenylbenzamide](/img/structure/B5061969.png)



![5-chloro-2-[methyl(propionyl)amino]benzoic acid](/img/structure/B5061986.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5062002.png)


![N-(2,6-dimethylphenyl)-2-{[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5062012.png)